Btk inhibitor 1 hydrochloride

Analytical Chemistry Synthetic Chemistry Quality Control

Btk inhibitor 1 hydrochloride (IBT6A HCl, CAS 1553977-42-6) is the essential Ibrutinib precursor and impurity reference standard. Lacking the acrylamide warhead, it uniquely enables activity-based probe (ABP) synthesis for BTK target engagement studies. In QC, it is the certified reference for IBT6A impurity method validation. In chemical biology, it is the starting material for IBT6A-Ibrutinib dimers and adducts. Substitution with clinical BTK inhibitors compromises analytical specificity. For R&D only.

Molecular Formula C22H23ClN6O
Molecular Weight 422.91
Cat. No. B1574296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk inhibitor 1 hydrochloride
Synonyms3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Molecular FormulaC22H23ClN6O
Molecular Weight422.91
Structural Identifiers
SMILESNC1=C(C2=NC=N1)C(C3=CC=C(OC4=CC=CC=C4)C=C3)=NN2C5CCCNC5.Cl
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Btk Inhibitor 1 Hydrochloride: A Pyrazolo[3,4-d]pyrimidine-Based Tool for BTK Research and Analytical Applications


Btk inhibitor 1 hydrochloride (CAS 1553977-42-6), also known as IBT6A hydrochloride or (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, is a pyrazolo[3,4-d]pyrimidine derivative and the hydrochloride salt form of Btk inhibitor 1 [1]. It is a key covalent and irreversible Bruton's tyrosine kinase (BTK) inhibitor [2]. This compound is intrinsically linked to Ibrutinib, serving as both a synthetic precursor and a process-related impurity [3]. Unlike the clinical BTK inhibitors, its primary utility lies in specialized research applications, including the synthesis of activity-based probes (ABPs) and the preparation of Ibrutinib-related dimers and adducts for analytical characterization [4].

Why Generic Substitution of Btk Inhibitor 1 Hydrochloride with Other In-Class BTK Inhibitors Is Not Feasible


Btk inhibitor 1 hydrochloride cannot be substituted with clinically approved or other research-grade BTK inhibitors like Ibrutinib, Acalabrutinib, or Zanubrutinib due to fundamental differences in molecular structure, mechanism, and intended application. While clinical BTK inhibitors are optimized for in vivo pharmacokinetics, oral bioavailability, and target engagement, Btk inhibitor 1 hydrochloride is primarily a synthetic precursor and analytical reference standard [1]. Its specific structure, lacking the acrylamide warhead present in Ibrutinib, makes it an ideal tool for synthesizing ibrutinib-based activity-based probes (ABPs) and characterizing process-related impurities [2]. Replacing it with another BTK inhibitor would result in a different chemical scaffold, a different set of analytical impurities, and a loss of its unique utility in chemical biology probe synthesis, rendering the research outcome incomparable and scientifically invalid.

Quantitative Differentiation of Btk Inhibitor 1 Hydrochloride: Purity, Enantiomeric Composition, and Synthetic Utility


High Purity Specification for Reliable Analytical and Synthetic Use

Unlike many crude or low-purity analogs, Btk inhibitor 1 hydrochloride is consistently supplied with a high purity specification of >98% [1]. This level of purity is critical for its role as an analytical standard and as a synthetic building block, where impurities can confound results or reduce yield.

Analytical Chemistry Synthetic Chemistry Quality Control

Defined Enantiomeric Form Enables Stereospecific Research Applications

This product is the R-enantiomer hydrochloride salt [1]. This contrasts with the racemic mixture, (Rac)-IBT6A, which is also commercially available [2]. The defined stereochemistry is crucial for applications requiring a specific chiral center, such as in the synthesis of Ibrutinib or when investigating stereospecific binding interactions in chemical biology probes.

Stereochemistry Chemical Biology Probe Synthesis

Documented Utility as a Key Starting Material for Ibrutinib-Based Activity-Based Probes

Multiple reputable vendors explicitly state that Btk inhibitor 1 R enantiomer hydrochloride is used in the synthesis of Ibrutinib-based activity-based probes (ABPs) [1][2]. This is a specialized application for which other commercial BTK inhibitors like Ibrutinib (which is the final drug substance) or Acalabrutinib (which has a different core structure) are not suitable. This compound provides the necessary pyrazolo[3,4-d]pyrimidine scaffold for further functionalization.

Chemical Biology Proteomics Target Engagement

Role as a Characterized Ibrutinib Process-Related Impurity Standard

Btk inhibitor 1 hydrochloride is a known and characterized process-related impurity of the blockbuster drug Ibrutinib [1]. Its specific identity, CAS number, and chemical structure allow it to serve as a certified reference standard for impurity profiling during Ibrutinib manufacturing and quality control [2]. Other commercial BTK inhibitors, such as Zanubrutinib or Acalabrutinib, have their own distinct impurity profiles and cannot be used as a standard for Ibrutinib analysis.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Optimal Research and Industrial Application Scenarios for Btk Inhibitor 1 Hydrochloride


Synthesis of Ibrutinib-Based Activity-Based Probes (ABPs) for Proteomics

In chemical biology and proteomics labs, Btk inhibitor 1 hydrochloride serves as the essential starting material for creating novel ABPs to investigate BTK target engagement, cellular localization, and off-target profiles [1]. Its pyrazolo[3,4-d]pyrimidine core allows for the introduction of a linker and reporter tag (e.g., biotin or fluorophore) to create a functional probe that retains binding affinity to the BTK active site [2].

Analytical Method Development and Validation for Ibrutinib Impurity Profiling

In pharmaceutical quality control (QC) and analytical development labs, this compound is used as a certified reference standard to develop and validate HPLC or LC-MS methods for detecting and quantifying the IBT6A impurity in Ibrutinib drug substance and finished drug product [1]. This ensures compliance with regulatory requirements for drug purity and safety [3].

Preparation of IBT6A-Ibrutinib Dimers and Adducts for Mechanistic Studies

Researchers investigating drug-drug interactions, forced degradation pathways, or the formation of high molecular weight species in biologic formulations can use Btk inhibitor 1 hydrochloride to synthesize and characterize specific IBT6A-Ibrutinib dimers and adducts [1][4]. These well-characterized species serve as positive controls or reference materials in mass spectrometry and other analytical investigations.

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